2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
Overview
Description
2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C6H8O4S and a molecular weight of 176.19 g/mol . This compound is characterized by the presence of a sulfanyl group attached to an oxolan ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid typically involves the reaction of oxolan-3-one with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan ring can be reduced under specific conditions to yield different derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are typically employed for esterification, while amines are used for amidation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxolan derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The oxolan ring and acetic acid moiety contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
- 2-[(2-Oxooxolan-3-yl)thio]propanoic acid
- 2-[(2-Oxooxolan-3-yl)thio]butanoic acid
- 2-[(2-Oxooxolan-3-yl)thio]pentanoic acid
Comparison: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is unique due to its specific combination of an oxolan ring, sulfanyl group, and acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2-oxooxolan-3-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-11-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANJLVLIAPOZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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